molecular formula C8H5BrN2O2 B1292525 4-bromo-1H-indazole-6-carboxylic acid CAS No. 885523-43-3

4-bromo-1H-indazole-6-carboxylic acid

Cat. No. B1292525
CAS RN: 885523-43-3
M. Wt: 241.04 g/mol
InChI Key: PTPANGLJLZZYNH-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-6-carboxylic acid is a chemical compound that belongs to the indazole class, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The bromo-indazole derivative mentioned here contains a bromine atom and a carboxylic acid functional group, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of indazole derivatives can involve various chemical reactions. For instance, the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids involves modifying the prenyl substituent through reactions such as epoxidation, degradative oxidation, oxidation, and N-acyl condensation . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with appropriate modifications to introduce the bromine atom at the 4-position and the carboxylic acid group at the 6-position.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These techniques could be employed to analyze the structure of this compound, providing insights into its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. The Dimroth rearrangement, for example, involves the isomerization of amino triazole derivatives in basic solutions, which can be manipulated for preparative purposes . The reactivity of the bromine atom and the carboxylic acid group in this compound would allow for further functionalization and the formation of diverse derivatives, potentially leading to compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and molecular structure. The presence of a bromine atom and a carboxylic acid group in this compound would affect its polarity, acidity, and potential for forming hydrogen bonds and other non-covalent interactions. These properties are crucial for the compound's behavior in different environments and can be studied using techniques like elemental analysis and spectroscopy .

Scientific Research Applications

Synthesis and Characterization

  • 4-Bromo-1H-indazole-6-carboxylic acid derivatives have been synthesized and characterized, contributing to the field of organic chemistry. For example, the synthesis and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were reported, highlighting the compound's structural properties through techniques like FT-IR, NMR spectroscopy, and X-ray diffraction studies (Anuradha et al., 2014).

Antispermatogenic Activity

  • Some derivatives of this compound have shown potential as antispermatogenic agents. Studies on related compounds, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, demonstrated potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Crystal Structure Analysis

  • The crystal structure of related compounds like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been analyzed. This research contributes to the understanding of the crystalline properties of such compounds, which is crucial for their potential application in pharmaceuticals (Hu Yong-zhou, 2008).

Antitumor Activity

  • Indazole derivatives, closely related to this compound, have been explored for their antitumor activities. For instance, studies on 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide revealed significant inhibition on cancer cell lines, indicating the potential of these compounds in cancer therapy (Lu et al., 2020).

Antiproliferative Evaluation

  • New derivatives of 1H-Benzo[f]indazole-4,9-diones, related to this compound, have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. This research adds to the understanding of the therapeutic potential of indazole derivatives in cancer treatment (Molinari et al., 2015).

Carbon Dioxide Sorption

  • Research on Cu(II) coordination polymers featuring 1H-indazole-5-carboxylic acid, a compound structurally similar to this compound, has shown potential in the selective and hysteretic sorption of CO2. This demonstrates the compound's applicability in environmental and material sciences (Hawes et al., 2012).

Safety and Hazards

When handling 4-Bromo-1H-indazole-6-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

A new practical synthesis of 1H-indazole has been presented, and a new reaction is predicted . This could open up new possibilities for the synthesis of indazole derivatives and their applications in various fields.

properties

IUPAC Name

4-bromo-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPANGLJLZZYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646396
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885523-43-3
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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